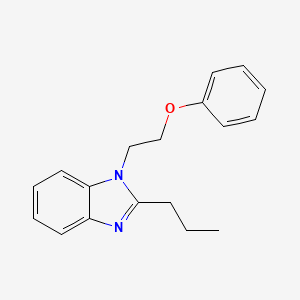

1-(2-Phenoxyethyl)-2-propylbenzimidazole

Descripción

1-(2-Phenoxyethyl)-2-propylbenzimidazole is a benzimidazole derivative characterized by a phenoxyethyl substituent at the 1-position and a propyl group at the 2-position of the benzimidazole core. Benzimidazoles are heterocyclic compounds with broad pharmacological relevance, including antitumor, antimicrobial, and anti-inflammatory activities .

Propiedades

IUPAC Name |

1-(2-phenoxyethyl)-2-propylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c1-2-8-18-19-16-11-6-7-12-17(16)20(18)13-14-21-15-9-4-3-5-10-15/h3-7,9-12H,2,8,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJDDPIGUOCEBPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-(2-Phenoxyethyl)-2-propylbenzimidazole typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-phenoxyethanol and 2-propylbenzimidazole.

Reaction Conditions: The reaction involves the alkylation of 2-propylbenzimidazole with 2-phenoxyethanol under basic conditions. Common bases used include sodium hydride (NaH) or potassium carbonate (K2CO3).

Procedure: The reaction mixture is heated to reflux in an appropriate solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), for several hours until the reaction is complete. The product is then purified by column chromatography or recrystallization to obtain the desired compound in high yield and purity.

Análisis De Reacciones Químicas

1-(2-Phenoxyethyl)-2-propylbenzimidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding benzimidazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced benzimidazole derivatives.

Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to introduce various functional groups.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction may produce benzimidazole-2-ylmethanol derivatives.

Aplicaciones Científicas De Investigación

1-(2-Phenoxyethyl)-2-propylbenzimidazole has several scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

Biological Studies: Researchers study the compound’s effects on cellular processes, such as apoptosis and cell proliferation, to understand its mechanism of action and potential therapeutic applications.

Industrial Applications: The compound may be used as an intermediate in the synthesis of other biologically active molecules or as a building block in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of 1-(2-Phenoxyethyl)-2-propylbenzimidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the suppression of cell growth and proliferation. Additionally, the compound may induce apoptosis in cancer cells by activating specific signaling pathways.

Comparación Con Compuestos Similares

Comparison with Structural and Functional Analogs

Substituent-Driven Pharmacological Activity

Benzimidazole derivatives exhibit activity highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Key Observations :

- Propyl chains (as in abazol) correlate with reduced toxicity compared to bulkier substituents, likely due to improved metabolic clearance .

- Synthetic feasibility: Phenoxyethyl-substituted benzimidazoles (e.g., 5a) are synthesized efficiently (~97% yield) via alkylation and imine formation , suggesting scalability for the target compound.

Pharmacokinetic and Toxicity Profiles

- Toxicity: Abazol’s lower convulsant activity vs. dibazol highlights the role of substituent polarity; the phenoxyethyl group may further mitigate adverse effects .

- Metabolism: Ether linkages (phenoxyethyl) are generally metabolically stable, reducing rapid degradation compared to ester-containing analogs .

Structural and Crystallographic Insights

Actividad Biológica

1-(2-Phenoxyethyl)-2-propylbenzimidazole is a synthetic compound that has gained attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

The synthesis of 1-(2-Phenoxyethyl)-2-propylbenzimidazole typically involves the alkylation of 2-propylbenzimidazole with 2-phenoxyethanol under basic conditions, using solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . The compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development.

The biological activity of 1-(2-Phenoxyethyl)-2-propylbenzimidazole is primarily attributed to its ability to interact with specific molecular targets. The compound may inhibit enzymes involved in critical cellular processes such as DNA replication and protein synthesis. This inhibition can lead to suppression of cell growth and proliferation, particularly in cancer cells. Additionally, it may induce apoptosis by activating specific signaling pathways .

Biological Activity and Therapeutic Applications

Research indicates that 1-(2-Phenoxyethyl)-2-propylbenzimidazole exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties, which may be useful in treating infections .

- Anticancer Properties : The compound has been investigated for its anticancer effects, showing promise in inhibiting the proliferation of various cancer cell lines .

- Antiviral Activity : There are indications that this compound may possess antiviral properties, although further research is needed to confirm these effects .

Comparative Studies

To better understand the efficacy of 1-(2-Phenoxyethyl)-2-propylbenzimidazole, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| 2-Phenylbenzimidazole | Varies; lacks phenoxyethyl group | Different biological properties compared to the target compound. |

| 2-Propylbenzimidazole | Limited activity | Lacks additional functional groups for enhanced activity. |

| 1-(2-Methoxyethyl)-2-propylbenzimidazole | Potentially different properties | May exhibit altered chemical and biological behavior due to methoxy group. |

Case Studies and Research Findings

A notable study investigated the effects of 1-(2-Phenoxyethyl)-2-propylbenzimidazole on cancer cell lines. The results showed significant inhibition of cell proliferation and induction of apoptosis at varying concentrations, suggesting a dose-dependent response .

Another study focused on its antimicrobial properties, where the compound was tested against several bacterial strains. Results indicated that it exhibited effective antimicrobial activity, particularly against Gram-positive bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.